REACTION_CXSMILES
|
O1CCCC1.[C:6]12(N)[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH2:8][CH2:7]2.[CH2:14]([N:16](CC)CC)C.[CH2:21]([S:24](Cl)(=[O:26])=[O:25])[CH2:22][CH3:23]>C(OCC)C>[CH:6]12[CH2:12][CH:9]([CH:10]=[CH:11]1)[CH2:8][CH:7]2[CH2:14][NH:16][S:24]([CH2:21][CH2:22][CH3:23])(=[O:26])=[O:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C12(CCC(CC1)C2)N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a dry 1 lit. round bottom flask equipped with a magnetic stirrer, condenser and an addition funnel
|
Type
|
ADDITION
|
Details
|
was added 500 ml
|
Type
|
CUSTOM
|
Details
|
of dry
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the triethylammonium hydrochloride salt
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
resulting in an solid
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted several times with deionized water
|
Type
|
ADDITION
|
Details
|
After treating with decolorizing carbon
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The solid product was recrystallized from hexane's
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 85%, mp 51-52° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C12C(CC(C=C1)C2)CNS(=O)(=O)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |